molecular formula C13H14F3N5O B12446486 4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)morpholine

4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)morpholine

Cat. No.: B12446486
M. Wt: 313.28 g/mol
InChI Key: GYHNTOWCMLSOGI-UHFFFAOYSA-N
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Description

4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)morpholine is a complex organic compound that features a morpholine ring attached to a tetrazole ring, which is further substituted with a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)morpholine typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the cycloaddition reaction between an azide and a nitrile. The trifluoromethylphenyl group can be introduced via a Friedel-Crafts acylation reaction, followed by reduction to the corresponding alcohol and subsequent conversion to the azide. The final step involves the nucleophilic substitution reaction with morpholine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting the compound to its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the tetrazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)morpholine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)morpholine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The tetrazole ring can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The morpholine ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(trifluoromethyl)phenol: Contains a trifluoromethyl group attached to a phenol ring, similar to the trifluoromethylphenyl group in the target compound.

    3-({4-[(1E)-3-morpholin-4-yl-3-oxoprop-1-en-1-yl]-2,3-bis(trifluoromethyl)phenyl}morpholine): Features a morpholine ring and trifluoromethyl groups, similar to the target compound.

    4-({1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}carbonothioyl)morpholine: Contains a triazole ring and a morpholine ring, similar to the tetrazole and morpholine rings in the target compound.

Uniqueness

4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)morpholine is unique due to the combination of its structural features, including the tetrazole ring, trifluoromethylphenyl group, and morpholine ring. This unique combination imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C13H14F3N5O

Molecular Weight

313.28 g/mol

IUPAC Name

4-[[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]methyl]morpholine

InChI

InChI=1S/C13H14F3N5O/c14-13(15,16)10-2-1-3-11(8-10)21-12(17-18-19-21)9-20-4-6-22-7-5-20/h1-3,8H,4-7,9H2

InChI Key

GYHNTOWCMLSOGI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=NN=NN2C3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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